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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenoxy acetic

acid

Cat. No.: B1498648

Get Quote

Executive Summary
Compound: 4-Fluoro-2-methylphenoxyacetic acid CAS Registry Number: 451-88-7 Molecular

Formula: C

H

FO

Exact Mass: 184.0536 Da Application: Fluorinated herbicide intermediate; metabolic probe for
MCPA degradation pathways.[1]

This guide provides a comprehensive reference for the identification and purity assessment of

4-Fluoro-2-methylphenoxyacetic acid using Nuclear Magnetic Resonance (NMR), Infrared

Spectroscopy (IR), and Mass Spectrometry (MS).[1] Special attention is given to the scalar

coupling patterns introduced by the fluorine atom (ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

F), which serves as a critical diagnostic handle.
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Synthesis & Sample Preparation
To ensure accurate spectral interpretation, the origin of the sample must be understood.[1][2]

The compound is typically synthesized via a Williamson ether synthesis.[1]

Synthesis Pathway[1]
Precursors: 4-Fluoro-2-methylphenol + Chloroacetic acid (or Ethyl bromoacetate followed by

hydrolysis).[1]

Conditions: Basic reflux (NaOH/H

O or K

CO

/Acetone).

Critical Impurities: Unreacted 4-fluoro-2-methylphenol (distinct phenolic -OH stretch in IR,

shift in NMR).[1]

Sample Preparation for Analysis[1]
NMR: Dissolve ~10 mg in DMSO-d

(preferred for solubility and carboxylic acid proton visibility) or CDCl

.[1]

IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

MS: Dilute in Methanol/Water (1:1) with 0.1% Formic Acid for ESI; or dissolve in Acetone for

GC-MS (after derivatization to methyl ester).[1]

Mass Spectrometry (MS) Data
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

Fragmentation Logic (EI)
The molecule follows the characteristic fragmentation of phenoxyacetic acids:
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Molecular Ion (M

): m/z 184 (detectable, medium intensity).

Tropylium Formation: Loss of the acetic acid side chain (-CH

COOH) is the dominant pathway, often generating a substituted tropylium ion.[1]

McLafferty Rearrangement: Not prominent due to lack of gamma-hydrogens, but simple

cleavage of the ether bond is common.[1]

Key Ions (Table)
m/z (amu) Ion Identity

Relative
Abundance

Interpretation

184 [M] 40-60%
Molecular ion

(Parent).[1]

139 [M - COOH] 20-30%
Loss of carboxylic

acid group.[1]

125

[C

H

F]

100% (Base Peak)

Substituted Tropylium

Ion. Cleavage of ether

bond (Ar-O-C).[1]

105

[C

H

F]

15-25%

Further loss of HF

from tropylium

species.[1]

77

[C

H

]

10-20%
Phenyl cation

(degradation of ring).

Fragmentation Pathway Diagram
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Pathway Logic

Molecular Ion
[M]+ m/z 184

[M - COOH]+
m/z 139- COOH (45)

Base Peak (Tropylium)
[C7H6F]+
m/z 125

- CH2COOH (59)
Fluoro-phenyl cation

m/z 97-105
- HC≡CH / HF

Ether cleavage is the
dominant energy release.

Click to download full resolution via product page

Caption: Electron Impact (EI) fragmentation pathway highlighting the formation of the

diagnostic fluorotropylium ion (m/z 125).

Infrared Spectroscopy (IR)
Method: FT-IR (ATR). The spectrum is dominated by the carboxylic acid dimer and the aryl-

alkyl ether linkage.[1]
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Frequency (cm

)
Functional Group Vibrational Mode Notes

2800 - 3200 O-H (Acid) Broad Stretch

Characteristic "hump"

of carboxylic acid

dimers.

1710 - 1735 C=O[1] (Acid) Strong Stretch
Carbonyl peak; shifts

to ~1750 if esterified.

1585, 1495 C=C (Aromatic) Ring Stretch
Diagnostic of the

benzene ring.

1230 - 1250 C-O-C (Ether) Asym.[1] Stretch
Strong band; confirms

ether linkage.

1150 - 1200 C-F Stretch

Key Identifier. Strong

band distinct from

MCPA (C-Cl is

~1090).[1]

810 - 830 Ar-H Out-of-plane Bend
Indicates 1,2,4-

substitution pattern.[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Referenced to 2.50 ppm for

H, 39.5 ppm for

C).

H NMR (400 MHz)
The proton spectrum is characterized by the coupling of aromatic protons with the fluorine atom

(

F, Spin 1/2).
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

12.95 Broad s 1H -

-COOH (Acidic

proton,

exchangeable).

[1]

6.95 - 7.05 dd 1H H-5 (Ortho to F).

6.85 - 6.90 dd 1H
H-3 (Ortho to F,

Meta to O).

6.75 - 6.80 dd 1H
H-6 (Meta to F,

Ortho to O).

4.68 s 2H -

-O-CH

-COOH

(Methylene).[1]

2.21 s 3H -
Ar-CH

(Methyl).[1]

Interpretation Note: The aromatic region is complex due to

F-

H coupling.[1] The fluorine atom splits both ortho-protons (H3, H5) significantly (

Hz) and the meta-proton (H6) moderately (

Hz).[1]

C NMR (100 MHz)
Carbon signals will appear as doublets due to C-F coupling.
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Shift (

ppm)

Coupling (

Hz)
Assignment

170.5 - C=O (Carboxylic Acid).[1]

157.2 d, C-4 (Attached to Fluorine).

152.8 d, C-1 (Attached to Oxygen).

129.5 d, C-2 (Attached to Methyl).

117.8 d, C-3 (Ortho to F).

113.5 d, C-5 (Ortho to F).

111.8 d, C-6 (Meta to F).

65.2 -
-O-CH

-COOH.

16.1 -
Ar-CH

.

F NMR (376 MHz)
Shift:

-118.0 to -124.0 ppm (relative to CFCl

).[1]

Pattern: Multiplet (decoupled: Singlet).

Significance: A single peak confirms mono-fluorination and absence of isomers (e.g., 5-fluoro

isomer).[1]
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Quality Control & Purity Checks
To validate the synthesis or commercial supply of 4-Fluoro-2-methylphenoxyacetic acid, use

the following logic:

Check for Precursor (Phenol): Look for a triplet at

9.2 ppm in

H NMR (phenolic OH) or a sharp band at 3400 cm

in IR.

Check for Esterification: If the sample was recrystallized from alcohols, check for

ethyl/methyl ester peaks (~4.1 ppm q or 3.7 ppm s) in NMR.

Isomer Check:

F NMR is the most sensitive tool.[1] Any secondary peak indicates regioisomers (e.g., 3-
fluoro or 5-fluoro derivatives).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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